1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one
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Overview
Description
1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the pyrazole ring, along with an ethanone group at the fourth position. Pyrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one typically involves the reaction of appropriate hydrazines with 1,3-diketones. One common method includes the condensation of 3-ethyl-1-methyl-1H-pyrazole with acetyl chloride under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid, and the product is purified through recrystallization .
Industrial production methods often involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, the compound can act as an agonist or antagonist, influencing signal transduction and cellular responses .
Comparison with Similar Compounds
1-(3-Ethyl-1-methyl-1H-pyrazol-4-yl)ethan-1-one can be compared with other pyrazole derivatives, such as:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Similar in structure but lacks the ethyl group, which may result in different chemical and biological properties.
1-(3-Ethyl-1H-pyrazol-4-yl)ethan-1-one: Lacks the methyl group, potentially affecting its reactivity and applications.
1-(3-Ethyl-1-methyl-1H-pyrazol-5-yl)ethan-1-one: The position of the ethanone group is different, leading to variations in chemical behavior and biological activity
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(3-ethyl-1-methylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-4-8-7(6(2)11)5-10(3)9-8/h5H,4H2,1-3H3 |
InChI Key |
GWNIZSDARPROJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C=C1C(=O)C)C |
Origin of Product |
United States |
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